N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound featuring a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer drug discovery .
Properties
IUPAC Name |
N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-14-7-12(8-15(10-14)28-2)19(26)24-20-22-13(11-29-20)9-18(25)23-17-6-4-3-5-16(17)21/h3-8,10-11H,9H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWZUMXYJAICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate heating and the use of catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can disrupt critical cellular processes, leading to the therapeutic effects observed in preclinical studies.
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another thiazole derivative used in cancer treatment.
Alpelisib: A thiazole-based PI3K inhibitor.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a dimethoxybenzamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which incorporates a thiazole moiety, a dimethoxybenzamide group, and a fluorinated aromatic ring, suggests potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Key Features:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Dimethoxybenzamide : Contributes to the compound's pharmacological profile.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antitumor Activity : Preliminary studies suggest significant antiproliferative effects against various cancer cell lines, including HepG2 cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic apoptosis pathways.
In Vitro Studies
A study explored the compound's effects on HepG2 liver cancer cells. The findings revealed:
- IC50 Value : 1.30 μM against HepG2 cells, indicating potent antitumor activity compared to standard treatments like SAHA (IC50 = 17.25 μM) .
- Mechanism : Induction of G2/M phase arrest and apoptosis through caspase activation.
In Vivo Studies
In xenograft models:
- The compound demonstrated a tumor growth inhibition (TGI) of approximately 48.89%, showing efficacy comparable to established therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-thiazole derivatives | Thiazole ring with various substitutions | Anticancer properties, HDAC inhibition |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine addition | Neuroprotective effects |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Hydroxy group substitution | Potent HAdV inhibitors |
Lipophilicity and Absorption
The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its absorption and distribution within biological systems.
Toxicity Assessment
Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic doses, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 5-chlorothiazol-2-amine and 2-fluorobenzoyl chloride in pyridine, as pyridine acts as both a solvent and acid scavenger .
- Step 2 : Monitor reaction progress via TLC (e.g., silica gel plates with UV visualization) to ensure complete conversion .
- Step 3 : Purify the crude product using column chromatography (e.g., silica gel, eluent: CHCl/MeOH gradient) followed by recrystallization in methanol to enhance yield and purity .
- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar excess of acyl chloride) and reflux time (4–8 hours) to minimize side products like unreacted amines or hydrolyzed intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Verify the presence of key protons (e.g., amide NH at δ 10–12 ppm, thiazole C-H at δ 7.5–8.5 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .
- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at 1660–1680 cm, NH bend at 3150–3300 cm) to rule out tautomeric forms or incomplete reactions .
- Elemental Analysis : Confirm molecular composition (C, H, N, S) within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing tautomeric forms of related benzamide-thiazole derivatives?
- Case Study : For compounds exhibiting thiol-thione tautomerism, IR spectroscopy is critical. The absence of ν(S-H) (~2500–2600 cm) and presence of ν(C=S) (1240–1255 cm) confirm the thione form .
- NMR Validation : Compare chemical shifts of NH protons in DMSO-d (which stabilizes hydrogen bonding) versus CDCl. A downfield shift in DMSO supports intermolecular H-bonding, consistent with crystal packing observed in X-ray studies .
Q. What strategies are effective in optimizing the solubility and stability of this compound for in vitro bioactivity assays?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Synthesize hydrochloride salts by treating the free base with HCl in ethanol, followed by lyophilization .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolyzed amide bonds) .
Q. How should researchers design experiments to analyze intermolecular interactions (e.g., hydrogen bonding) influencing crystallinity?
- X-ray Crystallography : Resolve crystal structures to identify key interactions (e.g., N–H···N/F hydrogen bonds) that stabilize the lattice .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths/angles and compare with experimental data .
Data Contradiction and Reproducibility
Q. How can inconsistent biological activity data be addressed when testing analogs of this compound?
- Troubleshooting :
- Purity Verification : Re-examine batches via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum-free media) to minimize variability .
Q. What experimental approaches validate the role of the 2-fluorophenyl group in modulating target binding affinity?
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with substituents (e.g., Cl, OMe) at the 2-position and compare IC values in enzyme inhibition assays .
- Perform molecular docking (e.g., AutoDock Vina) to assess steric/electronic effects of fluorine on binding pocket interactions .
Methodological Resources
Q. Which databases or tools are recommended for predicting physicochemical properties (e.g., logP, pKa) when experimental data are unavailable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
